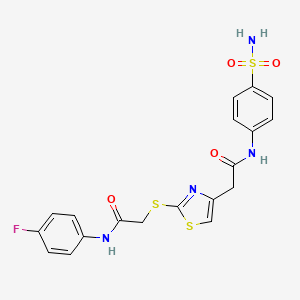
N-(4-fluorophenyl)-2-((4-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazol-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-2-((4-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H17FN4O4S3 and its molecular weight is 480.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-fluorophenyl)-2-((4-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazol-2-yl)thio)acetamide is a complex organic compound that has recently drawn attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its structure, synthesis, and various biological effects, supported by data tables and relevant research findings.
Structure and Properties
The compound features several notable structural components:
- Fluorophenyl Group : Enhances lipophilicity, potentially influencing biological activity.
- Thiazole Moiety : Known for various biological activities, including antimicrobial and anticancer properties.
- Acetamide Functional Group : Often associated with improved solubility and bioavailability.
Synthesis
The synthesis of N-(4-fluorophenyl)-2-((4-(2-((4-sulfamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide typically involves multi-step organic reactions. The synthesis pathway may include:
- Formation of thiazole derivatives.
- Introduction of the fluorophenyl group.
- Coupling reactions to form the final acetamide structure.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have shown that this compound may possess anticancer properties, particularly against certain cancer cell lines. For instance, it has been evaluated in vitro against A549 human lung adenocarcinoma cells, demonstrating a structure-dependent anticancer activity. The compound's efficacy was compared to standard chemotherapeutic agents like cisplatin.
| Compound | Cell Line | Viability (%) | Comparison |
|---|---|---|---|
| N-(4-fluorophenyl)-2... | A549 | 64% (at 100 µM) | Better than control |
| Cisplatin | A549 | 50% (at 100 µM) | Standard comparison |
Antimicrobial Activity
The thiazole component is known for its antimicrobial properties. Preliminary studies suggest that the compound may exhibit activity against various bacterial strains, although further research is needed to quantify this effect.
Enzyme Inhibition
N-(4-fluorophenyl)-2... has been investigated for its potential to inhibit specific enzymes involved in cancer progression and microbial resistance. This could provide insights into its mechanism of action.
Case Studies
- Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of N-(4-fluorophenyl)-2... on A549 cells using an MTT assay. The results indicated a significant reduction in cell viability, suggesting potential as an anticancer agent .
- Antimicrobial Testing : Another study explored the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria, revealing promising results that warrant further investigation .
Aplicaciones Científicas De Investigación
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties against various cancer cell lines. For instance, studies have evaluated its effects on A549 human lung adenocarcinoma cells, demonstrating a structure-dependent anticancer activity when compared to standard chemotherapeutic agents like cisplatin.
| Compound | Cell Line | Viability (%) | Comparison |
|---|---|---|---|
| N-(4-fluorophenyl)-2... | A549 | 64% (at 100 µM) | Better than control |
| Cisplatin | A549 | 50% (at 100 µM) | Standard comparison |
Antimicrobial Activity
The thiazole component is recognized for its antimicrobial properties. Preliminary studies suggest that N-(4-fluorophenyl)-2... may exhibit activity against various bacterial strains, warranting further research to quantify this effect.
Enzyme Inhibition
N-(4-fluorophenyl)-2... has been investigated for its potential to inhibit specific enzymes involved in cancer progression and microbial resistance. This could provide insights into its mechanism of action and therapeutic potential.
Case Studies
- Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of N-(4-fluorophenyl)-2... on A549 cells using an MTT assay, indicating a significant reduction in cell viability, suggesting potential as an anticancer agent.
- Antimicrobial Testing : Another study explored the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria, revealing promising results that warrant further investigation.
Propiedades
IUPAC Name |
2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O4S3/c20-12-1-3-13(4-2-12)23-18(26)11-30-19-24-15(10-29-19)9-17(25)22-14-5-7-16(8-6-14)31(21,27)28/h1-8,10H,9,11H2,(H,22,25)(H,23,26)(H2,21,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIXXFDFBAHRDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













